molecular formula C16H16N6OS B2436951 (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 1170621-48-3

(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2436951
CAS No.: 1170621-48-3
M. Wt: 340.41
InChI Key: MTNVIUQELGTADZ-UHFFFAOYSA-N
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Description

The compound (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex organic molecule that features a combination of pyrazole, pyrimidine, piperazine, and thiophene moieties

Properties

IUPAC Name

[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6OS/c23-16(13-3-1-10-24-13)21-8-6-20(7-9-21)14-11-15(18-12-17-14)22-5-2-4-19-22/h1-5,10-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNVIUQELGTADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting a suitable amidine with a β-dicarbonyl compound.

    Coupling of Pyrazole and Pyrimidine: The pyrazole and pyrimidine rings are then coupled using a cross-coupling reaction, such as the Suzuki or Stille coupling, in the presence of a palladium catalyst.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with piperazine.

    Attachment of the Thiophene Group: Finally, the thiophene group is attached via a Friedel-Crafts acylation reaction, using thiophene and an acyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can be studied for their catalytic properties or electronic characteristics.

Biology

In biological research, the compound’s structure suggests potential as a pharmacophore for drug design. It can be investigated for its binding affinity to various biological targets, such as enzymes or receptors.

Medicine

Medicinally, the compound could be explored for its potential therapeutic effects. Its diverse functional groups may allow it to interact with multiple biological pathways, making it a candidate for drug development in areas such as oncology or neurology.

Industry

In industry, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of heterocyclic rings and conjugated systems.

Mechanism of Action

The mechanism of action of (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole and pyrimidine rings could facilitate binding to active sites, while the piperazine and thiophene groups might enhance its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    (4-(1H-pyrazol-1-yl)pyrimidin-2-yl)piperazine: Lacks the thiophene group, potentially altering its biological activity.

    (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(phenyl)methanone: Contains a phenyl group instead of thiophene, which may affect its electronic properties.

    (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone: Similar structure but with a furan ring, which could influence its reactivity and interactions.

Uniqueness

The presence of both pyrazole and pyrimidine rings, along with the piperazine and thiophene groups, makes (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone unique. This combination of functional groups can provide a balance of electronic properties and steric factors, potentially leading to unique biological activities and applications in various fields.

Biological Activity

The compound (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone, characterized by its complex heterocyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a piperazine ring linked to a pyrimidine moiety, which is further substituted with a pyrazole and a thiophene group. This unique arrangement of heterocycles enhances its interaction with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial Activity : Exhibits activity against various bacterial strains.
  • Antiviral Effects : Potential efficacy against viral infections has been noted in preliminary studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. For instance, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The following table summarizes key structural features and their associated activities:

Structural FeatureBiological Activity
Piperazine RingEnhances solubility and bioavailability
Pyrazole SubstituentIncreases anticancer potency
Thiophene GroupContributes to antimicrobial activity

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds. For instance:

  • Anticancer Activity : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibited significant inhibition of tumor growth in various cancer models. The presence of the piperazine moiety was crucial for enhancing cytotoxicity against cancer cell lines .
  • Antimicrobial Properties : Compounds with thiophene groups have been reported to exhibit broad-spectrum antimicrobial activity. In vitro tests showed that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria .
  • Inhibition Studies : Recent research using the KinaseSeeker assay indicated that certain analogs of this compound inhibited specific kinases involved in cancer progression, with IC50 values in the nanomolar range .

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